molecular formula C6H7BrO B14033125 2-Bromo-5-(ethyl-d5)-furan CAS No. 1185320-12-0

2-Bromo-5-(ethyl-d5)-furan

Katalognummer: B14033125
CAS-Nummer: 1185320-12-0
Molekulargewicht: 180.05 g/mol
InChI-Schlüssel: GSLWQVPDVOQCSC-ZBJDZAJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-(ethyl-d5)-furan is a chemical compound characterized by the presence of a bromine atom and a deuterated ethyl group attached to a furan ring. The molecular formula of this compound is C6H5BrD5O. It is used in various scientific research applications due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(ethyl-d5)-furan typically involves the bromination of 5-(ethyl-d5)-furan. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the furan ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is typically purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(ethyl-d5)-furan undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The bromine atom can be reduced to form 5-(ethyl-d5)-furan.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include 2-amino-5-(ethyl-d5)-furan, 2-thio-5-(ethyl-d5)-furan, and 2-alkoxy-5-(ethyl-d5)-furan.

    Oxidation Reactions: Products include 5-(ethyl-d5)-furan-2(5H)-one and other oxygenated derivatives.

    Reduction Reactions: The major product is 5-(ethyl-d5)-furan.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-(ethyl-d5)-furan is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of biological pathways and as a probe for investigating enzyme mechanisms.

    Medicine: The compound is explored for its potential pharmacological properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(ethyl-d5)-furan involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the furan ring can undergo oxidation or reduction. These reactions enable the compound to modify biological molecules and pathways, making it useful in biochemical studies and drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-5-(ethyl-d5)-thiophene
  • 2-Bromo-5-(ethyl-d5)-pyrazine
  • 2-Bromo-5-(ethyl-d5)-pyrimidine

Comparison

Compared to similar compounds, 2-Bromo-5-(ethyl-d5)-furan is unique due to the presence of the furan ring, which imparts different reactivity and properties. For example, the oxygen atom in the furan ring makes it more susceptible to oxidation compared to thiophene, which contains a sulfur atom. Additionally, the deuterated ethyl group provides isotopic labeling, making it useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Eigenschaften

CAS-Nummer

1185320-12-0

Molekularformel

C6H7BrO

Molekulargewicht

180.05 g/mol

IUPAC-Name

2-bromo-5-(1,1,2,2,2-pentadeuterioethyl)furan

InChI

InChI=1S/C6H7BrO/c1-2-5-3-4-6(7)8-5/h3-4H,2H2,1H3/i1D3,2D2

InChI-Schlüssel

GSLWQVPDVOQCSC-ZBJDZAJPSA-N

Isomerische SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=CC=C(O1)Br

Kanonische SMILES

CCC1=CC=C(O1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.